(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that features a pyrrolidine ring, an imidazo[1,2-a]pyridine moiety, and a prop-2-yn-1-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazo[1,2-a]pyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the prop-2-yn-1-yl group: This can be done using alkylation reactions with propargyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions to form dihydro derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may exhibit biological activities such as enzyme inhibition, receptor modulation, or antimicrobial properties, making it a candidate for drug discovery.
Medicine
Industry
The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety may interact with nucleic acids or proteins, while the pyrrolidine ring can modulate the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide: can be compared with other imidazo[1,2-a]pyridine derivatives, pyrrolidine carboxamides, and propargyl-containing compounds.
Uniqueness
The unique combination of the imidazo[1,2-a]pyridine moiety, pyrrolidine ring, and prop-2-yn-1-yl group in this compound may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-10-20-12-5-6-15(20)17(22)18-9-8-14-13-21-11-4-3-7-16(21)19-14/h1,3-4,7,11,13,15H,5-6,8-10,12H2,(H,18,22)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONKUMPSSTZBLG-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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